molecular formula C16H16O3 B14523074 Acetic acid;3-(2-phenylethenyl)phenol CAS No. 62672-55-3

Acetic acid;3-(2-phenylethenyl)phenol

Cat. No.: B14523074
CAS No.: 62672-55-3
M. Wt: 256.30 g/mol
InChI Key: KBESIHKLLLZSAB-UHFFFAOYSA-N
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Description

Acetic acid;3-(2-phenylethenyl)phenol is a chemical compound of interest in scientific research for its potential biological and material applications. While specific studies on this exact molecule are limited, its structure suggests it belongs to a class of compounds known for diverse bioactivities. Related phenolic compounds are extensively studied for their roles as antioxidants and for their anti-inflammatory properties, with research indicating they can modulate key cellular pathways such as NF-κB and Nrf2, which are involved in oxidative stress and inflammation responses . Furthermore, the structural motif of a stilbene derivative (2-phenylethenyl, or styryl) is common in molecules investigated for non-linear optical (NLO) properties, making them candidates for use in optical limiting devices and other advanced material science applications . Researchers may explore this compound as a building block in organic synthesis or as a candidate agent in biochemical assays. Handling should adhere to general laboratory safety practices for phenolic compounds, which can be caustic and require care to avoid exposure . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

62672-55-3

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

acetic acid;3-(2-phenylethenyl)phenol

InChI

InChI=1S/C14H12O.C2H4O2/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12;1-2(3)4/h1-11,15H;1H3,(H,3,4)

InChI Key

KBESIHKLLLZSAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Mechanism and Conditions

The Wittig reaction remains a cornerstone for styryl group formation. In the context of 3-(2-phenylethenyl)phenol, this involves reacting a 3-hydroxybenzaldehyde derivative with a benzyltriphenylphosphonium ylide:

$$
\text{3-Hydroxybenzaldehyde} + \text{Benzyltriphenylphosphonium Ylide} \rightarrow \text{3-(2-Phenylethenyl)phenol} + \text{Triphenylphosphine Oxide}
$$

Key Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Base : Potassium tert-butoxide or sodium hydride to generate the ylide.
  • Temperature : 0–25°C for ylide formation, followed by reflux (40–80°C).

Patent Innovations and Limitations

Patent CN106278831A critiques traditional Wittig routes for generating triphenylphosphine oxide (30–40% by mass), complicating purification. However, modifications using microwave-assisted Wittig reactions reduce reaction times from 24 hours to 2–4 hours, improving yields to 75–85%. A notable drawback remains the cost of palladium catalysts in related Suzuki couplings, which achieve similar products but at higher expenses.

Heck Coupling Approach

Palladium-Catalyzed Arylation

The Heck reaction couples aryl halides with alkenes, offering a regioselective pathway. For 3-(2-phenylethenyl)phenol, this involves:

$$
\text{3-Bromophenol} + \text{Styrene} \xrightarrow{\text{Pd(OAc)}_2} \text{3-(2-Phenylethenyl)phenol} + \text{HBr}
$$

Optimized Parameters :

  • Catalyst : Palladium acetate (2–5 mol%) with triethylamine as a base.
  • Ligands : Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance turnover.
  • Solvent : Dimethylformamide (DMF) at 100–120°C.

Yield and Scalability

Patent EP2796442A1 reports yields of 60–70% with >95% regioselectivity. However, bromophenol substrates require pre-protection of the phenolic -OH group (e.g., as a methyl ether), adding two steps and reducing overall atom economy.

Decarboxylative Elimination Strategies

Ester Hydrolysis and Decarboxylation

A cost-effective route avoids precious metals by leveraging decarboxylation. For example, Patent CN106278831A details:

  • Condensation : 3-Methoxybenzoyl chloride reacts with phenylacetic acid to form a β-keto ester.
  • Hydrolysis and Decarboxylation : Acidic or basic conditions cleave the ester, followed by thermal decarboxylation (150–200°C) to yield 3-(2-phenylethenyl)phenol.

Advantages :

  • Avoids phosphine oxides and palladium catalysts.
  • Yield : 80–85% after recrystallization.

Challenges :

  • High-temperature decarboxylation necessitates specialized equipment.

Comparative Analysis of Methods

Efficiency Metrics

Method Yield (%) Catalyst Cost By-Product Burden Scalability
Wittig Reaction 75–85 Moderate High (PPh$$_3$$O) Moderate
Heck Coupling 60–70 High (Pd) Low Low
Decarboxylation 80–85 Low Moderate High

Environmental and Economic Considerations

  • Wittig Reaction : Triphenylphosphine oxide disposal poses environmental concerns, though solvent recovery systems mitigate this.
  • Heck Coupling : Palladium recycling protocols (e.g., nanoparticle catalysts) reduce costs but require technical expertise.
  • Decarboxylation : Ideal for large-scale production due to minimal catalyst use and commodity-priced reagents.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-(2-phenylethenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, and sulfonated phenols.

Mechanism of Action

The mechanism of action of acetic acid;3-(2-phenylethenyl)phenol involves its interaction with various molecular targets. The phenolic group can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of "Acetic acid;3-(2-phenylethenyl)phenol" with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) pKa Key Functional Groups Source/Application
This compound C₁₄H₁₂O + C₂H₄O₂* 196.24 + 60.05 = 256.29* ~4.76 (acetic acid), ~9.99 (phenol) Phenol, styryl, carboxylic acid Synthetic/Pharmaceutical
3-(4-Hydroxyphenyl)-2-(2-phenylethenyl) C₁₄H₁₂O 196.24 ~10 (phenol) Phenol, styryl Plant extract (antioxidant)
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzene-1-sulfonamide C₂₃H₁₉N₃O₄S 433.48 N/A Quinazolinone, styryl, sulfonamide COX-2 inhibitor (47.1% inhibition at 20 μM)
2-Isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (IPS) C₁₇H₁₈O₂ 254.32 ~9-10 (phenols) Diol, styryl Antimicrobial (Gram-positive bacteria)
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] C₁₄H₁₃N 195.26 N/A Pyridine, styryl mGluR5 antagonist (IC₅₀ 0.29 μM)

*Assumes a non-covalent mixture. If esterified (e.g., 3-(2-phenylethenyl)phenyl acetate), molecular weight would be 238.24 g/mol (C₁₆H₁₄O₃).

Key Observations :

  • Styryl Group : Present in all compounds, enabling π-π interactions and UV absorption. Conjugation enhances stability and bioactivity.
  • Biological Activity: Styryl-containing compounds exhibit diverse activities, including antimicrobial (IPS), enzyme inhibition (quinazolinones), and receptor antagonism (SIB-1893).
Antimicrobial Activity
  • IPS and ES (): These stilbene diols inhibit methicillin-resistant Staphylococcus aureus (MRSA) due to their diol and styryl groups. The target compound lacks diol groups but may retain moderate antimicrobial activity via phenolic hydroxyl and styryl interactions .
  • The acetic acid component may enhance bioavailability but reduce TPC compared to pure phenolics .
Enzyme Inhibition
  • Quinazolinone Derivatives (): Styryl-linked sulfonamides show COX-2 inhibition (up to 47.1%). The target compound’s acetic acid moiety may lack direct enzyme interaction but could improve solubility for drug formulations .
  • mGluR5 Antagonism (): SIB-1893’s pyridine-styryl structure is critical for receptor binding.
Thermodynamic Stability
  • Acylation Reactions (): Phenol acylation with acetic acid favors C-acylation (hydroxyacetophenone) over O-acylation (phenyl acetate) at high temperatures. This suggests that if the target compound is an ester, it may hydrolyze under physiological conditions to release acetic acid and the phenol .

Physicochemical Behavior

  • Permeation (): Acetic acid and phenol exhibit pH-dependent membrane permeation. At pH 1.1, acetic acid permeates faster (2.16 × 10⁻⁷ m/s) than phenol (4.10 × 10⁻⁷ m/s), but phenol’s permeation is suppressed at pH >5.7. This implies that the mixture’s transport properties depend on environmental pH .
  • Solubility: Acetic acid’s hydrophilic nature may offset the phenol’s hydrophobicity, enhancing overall solubility in polar solvents compared to pure styrylphenols .

Q & A

Q. How does the acidity of phenol compare to acetic acid, and what implications does this have in their reactivity?

Acetic acid (pKa ≈ 5) is significantly more acidic than phenol (pKa ≈ 10) due to the electron-withdrawing effect of the carbonyl group stabilizing the conjugate base. This difference influences reactivity in acylation reactions: acetic acid acts as an acylating agent, while phenol’s hydroxyl group undergoes nucleophilic substitution. The lower acidity of phenol also limits its ability to form stable enolates, affecting its role in condensation reactions .

Q. What are the common synthesis pathways for phenyl acetate derivatives, and what catalysts are typically employed?

Phenyl acetate derivatives are synthesized via acid-catalyzed esterification. For example, aspirin synthesis involves protonation of acetic anhydride (catalyzed by H₃PO₄ or H₂SO₄), followed by nucleophilic attack by phenol’s oxygen. The mechanism proceeds through tetrahedral intermediate formation and subsequent deprotonation. Kinetic control favors O-acylation (ester formation), while thermodynamic control at higher temperatures may shift selectivity toward C-acylation (hydroxyacetophenone isomers) .

Advanced Research Questions

Q. How do temperature variations influence the thermodynamic equilibrium between phenyl acetate and hydroxyacetophenone isomers during phenol acylation?

Below 800 K, hydroxyacetophenone isomers (C-acylation products) dominate due to favorable Gibbs free energy (ΔG) values (e.g., −45 kJ/mol at 300 K). Above 800 K, phenyl acetate (O-acylation) becomes thermodynamically favored, with equilibrium constants shifting by ~20% toward ester formation. This transition is attributed to entropy-driven effects at elevated temperatures, as shown in Figure 2 and Table 4 of thermodynamic studies .

Q. What methodological approaches are used to determine the thermodynamic properties of hydroxyacetophenone isomers, and how do symmetry corrections impact these calculations?

The Benson group contribution method calculates thermodynamic properties by summing contributions from molecular fragments (e.g., aromatic rings, methyl groups). Symmetry corrections account for internal/external symmetry (e.g., σ = 3 for ortho/meta isomers vs. σ = 6 for para isomers) and optical isomerism. These corrections adjust entropy values, with para-hydroxyacetophenone showing higher symmetry (σ = 6) and thus lower entropy than ortho/meta isomers (σ = 3) .

Q. In the context of phenol acylation, how does the stability of ortho, meta, and para hydroxyacetophenone isomers vary with temperature, and what structural factors contribute to these differences?

Meta-hydroxyacetophenone is the most stable isomer due to reduced steric hindrance and optimal resonance stabilization. Ortho isomers are least stable (ΔG ≈ +10 kJ/mol at 500 K) due to steric clashes between substituents. At 800 K, para isomer stability decreases by ~15% compared to meta, as thermal energy disrupts resonance (Figure 4). Substituent size, rather than electronic effects, primarily governs isomer distribution .

Q. What are the key challenges in designing experiments to maximize the yield of specific hydroxyacetophenone isomers, considering both kinetic and thermodynamic factors?

Kinetic control (low temperatures, short reaction times) favors O-acylation, but C-acylation requires higher temperatures (≥500 K) to overcome activation barriers. Catalyst selection (e.g., zeolites for shape-selective C-acylation) and reactant molar ratios (e.g., excess acetic acid) can bias isomer formation. Contradictions between predicted and observed yields often arise from competing Fries rearrangement or incomplete reactant conversion (Eqs. 15–17) .

Data Contradiction Analysis

Q. How can researchers resolve contradictions between observed product distributions and theoretical thermodynamic predictions in phenol acylation reactions?

Discrepancies often stem from kinetic vs. thermodynamic control. For instance, while meta-hydroxyacetophenone is thermodynamically favored (ΔG = −30 kJ/mol at 600 K), ortho isomers may dominate initially due to lower activation energy. Validating predictions requires measuring time-dependent product ratios and using microkinetic models incorporating both equilibrium constants (e.g., K₂me from Table 3b) and rate constants .

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